molecular formula C14H17ClFN3O2 B6623098 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide

2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide

Cat. No. B6623098
M. Wt: 313.75 g/mol
InChI Key: MHERFXIICUFANB-UHFFFAOYSA-N
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Description

2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in the field of biomedical research. This compound was first synthesized in the late 1990s and has since been the subject of numerous studies due to its unique properties and potential therapeutic benefits.

Mechanism of Action

2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide exerts its effects on the NMDA receptor by binding to a specific site on the receptor known as the glycine-binding site. This binding inhibits the activity of the receptor, which in turn leads to a decrease in the release of certain neurotransmitters in the brain. The exact mechanism of action of 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide is still being studied, but it is believed that the compound may also have effects on other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on the NMDA receptor, 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide has also been shown to modulate the activity of other neurotransmitter systems in the brain, including the dopamine and serotonin systems. These effects have been linked to improvements in learning and memory, as well as reductions in anxiety and depression-like behaviors.

Advantages and Limitations for Lab Experiments

2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide has several advantages as a research tool. It is a highly selective inhibitor of the NMDA receptor, which allows researchers to study the specific effects of this receptor on various physiological processes. Additionally, 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide has a long half-life in the body, which allows for sustained effects and prolonged experiments. However, 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide also has several limitations. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, the effects of 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide on other neurotransmitter systems in the brain can make it difficult to isolate the specific effects of the NMDA receptor.

Future Directions

There are several potential future directions for research involving 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide. One area of interest is the development of new compounds that are more selective for the NMDA receptor, which could lead to more targeted therapies for a variety of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide and its effects on other neurotransmitter systems in the brain. Finally, there is a need for more studies to determine the safety and efficacy of 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide in humans, which could lead to the development of new therapies for a variety of neurological and psychiatric disorders.

Synthesis Methods

2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide is synthesized through a multi-step process involving the reaction of various reagents and solvents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the synthesis of 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide requires specialized equipment and expertise.

Scientific Research Applications

2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide has been studied extensively for its potential applications in the field of biomedical research. One of the most promising areas of research involves the compound's ability to modulate the activity of certain neurotransmitter receptors in the brain. Specifically, 2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide has been shown to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in a variety of physiological processes including learning and memory.

properties

IUPAC Name

2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFN3O2/c1-17-13(20)8-19-5-4-18(9-14(19)21)7-10-2-3-11(15)6-12(10)16/h2-3,6H,4-5,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHERFXIICUFANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCN(CC1=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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